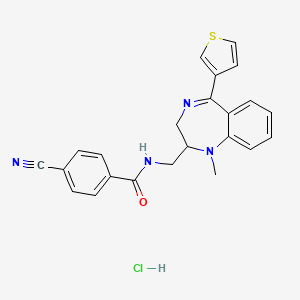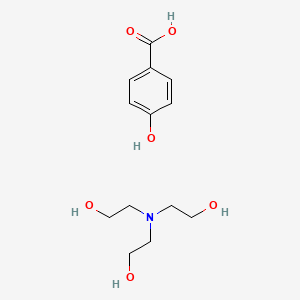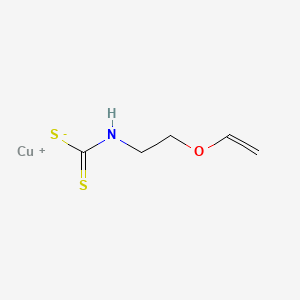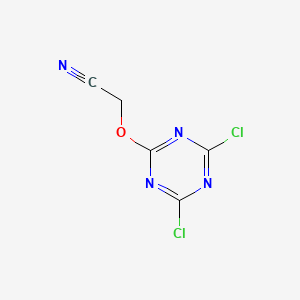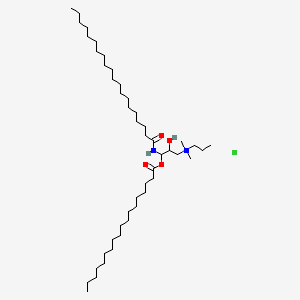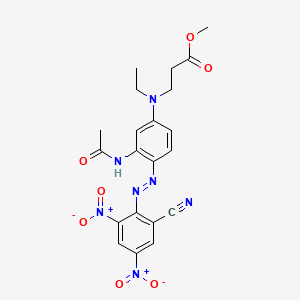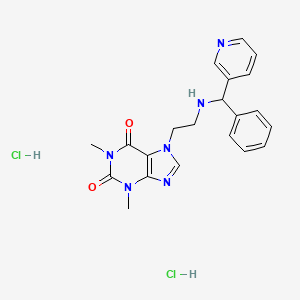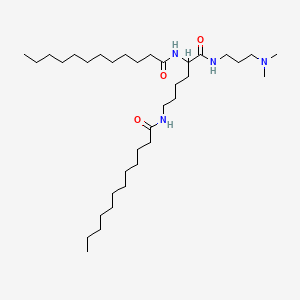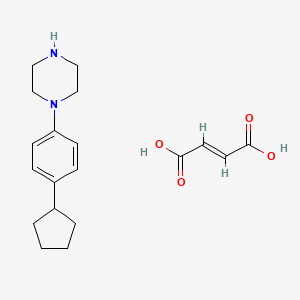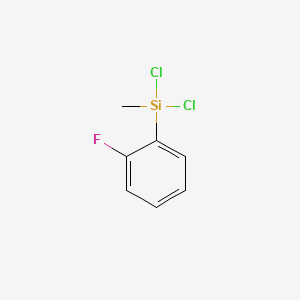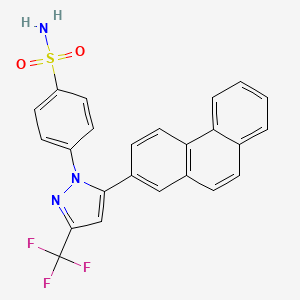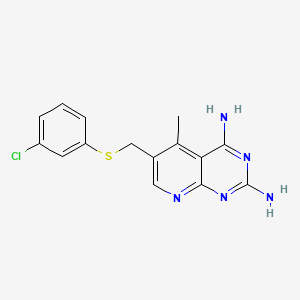
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyridopyrimidine ring system with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate involves several steps. One common method includes the nucleophilic displacement of 2,4-diamino-5-methyl-6-(bromomethyl)-pyrido[2,3-d]pyrimidine with the appropriate anion, such as 3-chlorophenylthio . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . This inhibition leads to the suppression of cell growth and proliferation, making it effective against rapidly dividing cells, such as cancer cells and certain pathogens .
Comparison with Similar Compounds
Similar compounds to 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate include:
Trimetrexate: Another DHFR inhibitor with a similar pyridopyrimidine structure.
Epiroprim: Contains a pyrrole ring as part of the side chain substitution on the phenyl ring.
Piritrexim: A nonclassical DHFR inhibitor with a different side chain structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits .
Properties
CAS No. |
174654-94-5 |
|---|---|
Molecular Formula |
C15H14ClN5S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14ClN5S/c1-8-9(7-22-11-4-2-3-10(16)5-11)6-19-14-12(8)13(17)20-15(18)21-14/h2-6H,7H2,1H3,(H4,17,18,19,20,21) |
InChI Key |
JULCQUSZPHPRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC(=CC=C3)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



